4-Chloro-3,5,6-trimethylpyridazine
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Overview
Description
4-Chloro-3,5,6-trimethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of three methyl groups and one chlorine atom attached to the pyridazine ring. Pyridazines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5,6-trimethylpyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with sodium sulfide can lead to the formation of the desired compound . Another method involves the use of dichlorocarbene in basic or neutral conditions, which can yield this compound as one of the minor products .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5,6-trimethylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce various substituted pyridazines .
Scientific Research Applications
4-Chloro-3,5,6-trimethylpyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5,6-trimethylpyridazine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: A similar six-membered ring with nitrogen atoms at the 1 and 3 positions.
Uniqueness: 4-Chloro-3,5,6-trimethylpyridazine is unique due to the presence of three methyl groups and a chlorine atom, which confer specific chemical and biological properties. This makes it distinct from other pyridazine derivatives and similar compounds .
Biological Activity
4-Chloro-3,5,6-trimethylpyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological properties of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 2, with three methyl groups at positions 3, 5, and 6, and a chlorine atom at position 4. This structural configuration influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
This data highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested:
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Interaction : It has been suggested that this compound can interact with cellular receptors, modulating their activity and influencing downstream signaling cascades.
- DNA Interaction : Preliminary studies indicate potential binding to DNA, leading to disruption of replication processes in cancer cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Study : In a mouse model of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
4-chloro-3,5,6-trimethylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)9-10-6(3)7(4)8/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZBGQGEUDICAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.